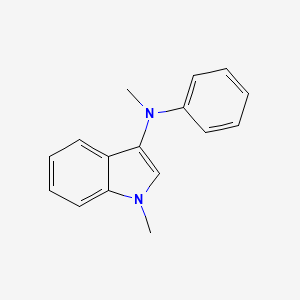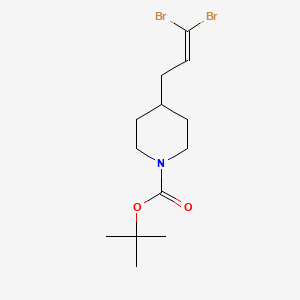
3-(2,2-dichloroethenyl)-N-(4-iodophenyl)-2,2-dimethylcyclopropane-1-carboxamide
Vue d'ensemble
Description
3-(2,2-dichloroethenyl)-N-(4-iodophenyl)-2,2-dimethylcyclopropane-1-carboxamide, commonly known as Avermectin, is a naturally occurring macrocyclic lactone compound that has been widely used in agriculture as a pesticide and in veterinary medicine as an anthelmintic. It is derived from the fermentation of the soil bacterium Streptomyces avermitilis and was first discovered in 1975.
Mécanisme D'action
The mechanism of action of Avermectin involves the binding of the compound to glutamate-gated chloride channels (GluCls) in the target organism's nervous system. This binding results in the opening of the chloride channels, leading to an influx of chloride ions into the cell and hyperpolarization of the cell membrane. This hyperpolarization disrupts the normal function of the nervous system, leading to paralysis and death of the target organism.
Biochemical and physiological effects:
Avermectin has been shown to have various biochemical and physiological effects on the target organism. These effects include disruption of the nervous system, inhibition of muscle contraction, and interference with the reproductive system. Avermectin has also been shown to have immunomodulatory effects, including the stimulation of immune responses and the suppression of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
Avermectin has several advantages for use in lab experiments. It is a highly potent and specific compound that can be used to target specific organisms or physiological processes. Avermectin is also relatively easy to obtain and has a long shelf life, making it a convenient tool for experimental research. However, Avermectin also has some limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on Avermectin. One area of interest is the development of new derivatives of Avermectin with enhanced efficacy and reduced toxicity. Another area of interest is the investigation of Avermectin's potential as a therapeutic agent for various diseases, including parasitic infections, cancer, and neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms of action and physiological effects of Avermectin on target organisms.
Applications De Recherche Scientifique
Avermectin has been extensively studied for its various applications in scientific research. It has been used as a tool for studying the physiology and biochemistry of nematodes, insects, and other invertebrates. Avermectin has also been used to investigate the role of ion channels in synaptic transmission and to study the mechanisms of neurotransmitter release. Additionally, Avermectin has been used as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and parasitic infections.
Propriétés
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(4-iodophenyl)-2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2INO/c1-14(2)10(7-11(15)16)12(14)13(19)18-9-5-3-8(17)4-6-9/h3-7,10,12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBYHTYCKSCOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=C(C=C2)I)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141196 | |
| Record name | 3-(2,2-Dichloroethenyl)-N-(4-iodophenyl)-2,2-dimethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301359-13-7 | |
| Record name | 3-(2,2-Dichloroethenyl)-N-(4-iodophenyl)-2,2-dimethylcyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301359-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,2-Dichloroethenyl)-N-(4-iodophenyl)-2,2-dimethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate](/img/structure/B3258115.png)
![3-Methyl-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3258124.png)
![2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone](/img/structure/B3258127.png)


![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate](/img/structure/B3258161.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3258165.png)
![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)
![7-Phenyl-6-azaspiro[4.5]decan-9-ol](/img/structure/B3258176.png)
![2-phenyl-1-(p-tolyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3258186.png)
